N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Description

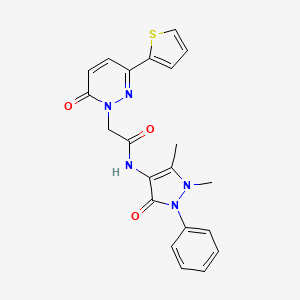

The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide features a pyrazolone core linked to a pyridazinone-thiophene moiety via an acetamide bridge. The pyrazolone ring, a common scaffold in pharmaceuticals, may contribute to analgesic or antipyretic activity, as seen in related compounds .

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3S/c1-14-20(21(29)26(24(14)2)15-7-4-3-5-8-15)22-18(27)13-25-19(28)11-10-16(23-25)17-9-6-12-30-17/h3-12H,13H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXBCGXPRDZROX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a pyridazine moiety and a thiophene group, contributing to its diverse biological interactions. Its molecular formula is with a molecular weight of approximately 358.42 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds possess significant antibacterial and antifungal properties. The presence of the thiophene ring enhances these effects due to increased lipophilicity and potential interactions with microbial membranes .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes. This compound's structure suggests it may also exhibit such activity, potentially providing therapeutic benefits in inflammatory diseases .

- Anticancer Potential : Some studies have indicated that similar compounds can induce apoptosis in cancer cells. The mechanism is thought to involve the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Modulation : It could interact with specific receptors in the body, altering cellular responses that lead to therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antibacterial | Moderate | |

| Antifungal | Significant | |

| Anti-inflammatory | High | |

| Anticancer | Moderate |

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of pyrazole derivatives, N-(1,5-dimethyl...) demonstrated notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties revealed that the compound significantly reduced pro-inflammatory cytokines in vitro. These findings suggest its potential application in treating chronic inflammatory conditions .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogs:

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic studies reveal distinct packing patterns influenced by substituents:

- Methylsulfanyl derivative () : Exhibits high structural precision (R factor = 0.042, mean C–C bond length = 0.002 Å), with acetamide NH forming intermolecular N–H···O bonds to pyrazolone carbonyls .

- Formamide derivative () : Higher R factor (0.064) suggests molecular flexibility; formyl NH participates in N–H···O bonds, while pyrazolone carbonyls act as acceptors .

- Thioxo-thiazolidinone (): Sulfur atoms and fused rings may promote S···π interactions, though crystallographic data are unavailable for direct comparison .

Electronic and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.